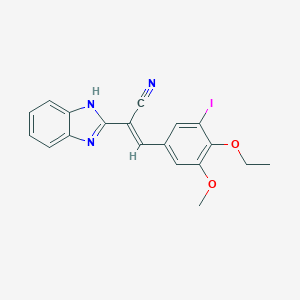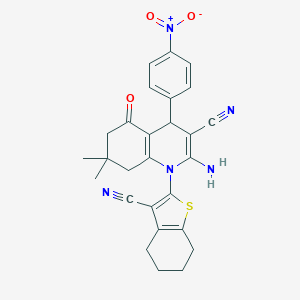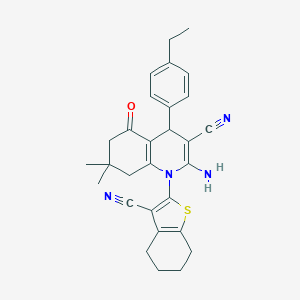![molecular formula C29H21N5O3S B388116 1-[4'-(4-nitrophenyl)-2,4-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B388116.png)
1-[4'-(4-nitrophenyl)-2,4-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is a complex organic compound featuring a spiro structure that integrates multiple aromatic rings and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Phthalazine Core: This involves the condensation of hydrazine with phthalic anhydride to form phthalazine.
Spirocyclization: The phthalazine derivative undergoes spirocyclization with a thiadiazole precursor, often facilitated by a dehydrating agent.
Substitution Reactions:
Final Assembly: The ethanone moiety is introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation Products: Nitro derivatives with increased oxidation states.
Reduction Products: Amino derivatives with reduced nitro groups.
Substitution Products: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
- 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]methanone
- 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]propanone
Uniqueness: The unique structural feature of 1-[4’-(4-nitrophenyl)-2,4-diphenyl-1,2,4’,5’-tetrahydrospiro(phthalazine-1,5’-[1,3,4]-thiadiazole)-2’-yl]ethanone is its spiro linkage, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C29H21N5O3S |
|---|---|
Peso molecular |
519.6g/mol |
Nombre IUPAC |
1-[4-(4-nitrophenyl)-2',4'-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C29H21N5O3S/c1-20(35)28-31-33(23-16-18-24(19-17-23)34(36)37)29(38-28)26-15-9-8-14-25(26)27(21-10-4-2-5-11-21)30-32(29)22-12-6-3-7-13-22/h2-19H,1H3 |
Clave InChI |
JNQHBFUMZTVGBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388033.png)

![2-({4-[(2,4-Dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B388039.png)
![5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388040.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388041.png)
![(2E)-2-(4-Fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388042.png)

![2-[(2,6-Dimethylphenyl)imino]-5-(4-isopropylbenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388044.png)
![2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388045.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B388046.png)

![N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2,4-dihydroxybenzamide](/img/structure/B388052.png)
![2-(5-chloro-2-methylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B388053.png)
![(2E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388054.png)
